molecular formula C16H25BN2O6 B8198149 tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B8198149
M. Wt: 352.2 g/mol
InChI Key: WYKLJLWSSIWLEV-BDJLRTHQSA-N
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Description

tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the boron-containing dioxazaborocane moiety.
  • Functionalization of the azaspiroheptane ring.
  • Protection and deprotection steps to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature and pressure.
  • Implementation of continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate would depend on its specific interactions with molecular targets. This may involve:

  • Binding to enzymes or receptors.
  • Modulation of biochemical pathways.
  • Interaction with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic boron-containing molecules or azaspiroheptane derivatives. Examples include:

    Spiroborate esters: Known for their unique structural properties and reactivity.

    Azaspiroheptane derivatives: Studied for their potential biological activities.

Uniqueness

The uniqueness of tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate lies in its combination of a spirocyclic structure with a boron-containing dioxazaborocane moiety, which may impart distinctive chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R,3R)-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O6/c1-15(2,3)23-14(22)19-6-5-16(10-19)7-11(16)17-24-12(20)8-18(4)9-13(21)25-17/h11H,5-10H2,1-4H3/t11-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKLJLWSSIWLEV-BDJLRTHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CC23CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)[C@@H]2C[C@@]23CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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